molecular formula C15H11Cl2N5OS B2822316 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 1251620-87-7

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2822316
CAS No.: 1251620-87-7
M. Wt: 380.25
InChI Key: LMQRNBSDCYATLO-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a dichlorophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.

    Thioether formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, often using thiolating agents under controlled conditions.

    Acetamide formation: The final step involves the acylation of the thioether intermediate with 2,5-dichlorophenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
  • N-(2,5-dichlorophenyl)acetamide
  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide

Uniqueness

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings, along with the dichlorophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS/c16-10-2-3-11(17)12(6-10)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQRNBSDCYATLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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